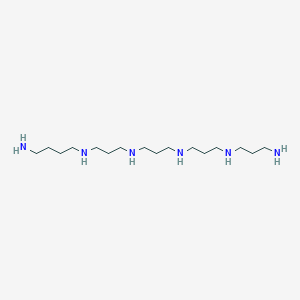

4,8,12,16-Tetraazaeicosane-1,20-diamine

Description

Properties

CAS No. |

133416-04-3 |

|---|---|

Molecular Formula |

C16H40N6 |

Molecular Weight |

316.53 g/mol |

IUPAC Name |

N'-[3-[3-[3-(3-aminopropylamino)propylamino]propylamino]propyl]butane-1,4-diamine |

InChI |

InChI=1S/C16H40N6/c17-7-1-2-9-19-11-4-13-21-15-6-16-22-14-5-12-20-10-3-8-18/h19-22H,1-18H2 |

InChI Key |

VJJWUYZASSXYHG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCNCCCNCCCNCCCNCCCN)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Nitrogen Positioning: The isomers differ in the placement of nitrogen atoms at positions 12/16 vs. 12/17 or 13/12. This minor structural variation may influence their binding affinity to biological targets, such as DNA or enzymes, though direct comparative studies are lacking in the literature.

Biological Sources: All three compounds are associated with extremophiles (thermophilic bacteria) and spider venoms, suggesting evolutionary conservation of polyamines in stress adaptation or venom toxicity .

Synthetic Accessibility: No direct synthesis protocols for these specific compounds are reported in the provided evidence.

Functional Analogues in Polyamine Chemistry

Branched Polyamines

DAB-AM-8 (CAS: 154487-83-9), a branched polyamine with a tetraazaeicosane backbone, features additional aminopropyl groups at positions 4, 8, 13, and 15. Its molecular formula (C₄₀H₉₆N₁₄) and higher nitrogen content distinguish it from linear isomers. DAB-AM-8 is synthetically derived and used in dendrimer chemistry for drug delivery applications .

Cyclic Polyamines

1,5,10,14-Tetraazacyclooctadecane (CAS: 68966-28-9) shares a similar nitrogen count but adopts a cyclic structure. Cyclic polyamines exhibit enhanced metal-chelation properties compared to linear analogs, making them valuable in catalysis and MRI contrast agents .

Gaps in Current Knowledge

- Comparative Bioactivity: No studies directly compare the enzymatic inhibition, cytotoxicity, or thermal stability of this compound with its isomers.

- Synthetic Pathways : Detailed synthetic protocols for these compounds are absent in the reviewed literature.

Q & A

Q. Can AI-driven platforms enhance the compound’s application in supramolecular chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.